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Arabic gum

Emulsion Stability Creaming Index Pesticide Formulation

Arabic gum (CAS 9000-01-5), also known as gum acacia or E414, is a complex polysaccharide-based hydrocolloid exuded from the stems and branches of Acacia senegal and Acacia seyal trees. The dried exudate is a pale white to orange-brown solid that breaks with a glassy fracture and is fully soluble in cold water, forming a low-viscosity solution.

Molecular Formula C12H36
Molecular Weight 180.41 g/mol
CAS No. 9000-01-5
Cat. No. B3068867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArabic gum
CAS9000-01-5
Molecular FormulaC12H36
Molecular Weight180.41 g/mol
Structural Identifiers
SMILESCC.CC.CC.CC.CC.CC
InChIInChI=1S/6C2H6/c6*1-2/h6*1-2H3
InChIKeyGPOWYVZNNHYPBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility50 to 100 mg/mL at 64° F (NTP, 1992)
1 g dissolves in 2 ml of cold water forming a solution which flows readily and is acid to litmus, insoluble in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Arabic Gum (CAS 9000-01-5) Technical Baseline and Functional Identity


Arabic gum (CAS 9000-01-5), also known as gum acacia or E414, is a complex polysaccharide-based hydrocolloid exuded from the stems and branches of Acacia senegal and Acacia seyal trees [1]. The dried exudate is a pale white to orange-brown solid that breaks with a glassy fracture and is fully soluble in cold water, forming a low-viscosity solution [1]. It is composed of a highly branched arabinogalactan-protein complex with a molecular weight typically ranging from 240,000 to 580,000 Da [2]. Recognized globally as a food additive (E414), it is employed across food, pharmaceutical, and industrial formulations as an emulsifier, stabilizer, encapsulating agent, and film former [1].

Arabic Gum Functional Specificity and Substitution Risk


Generic substitution with alternative hydrocolloids or modified starches often fails because the unique interfacial activity of Arabic gum arises from its covalently linked proteinaceous moiety (arabinogalactan-protein, AGP), which provides robust oil-in-water emulsification at low viscosities [1]. Unlike most polysaccharide thickeners that stabilize emulsions solely by increasing continuous-phase viscosity, Arabic gum adsorbs strongly at the oil-water interface via its AGP fraction, forming a protective layer that prevents coalescence [1]. Alternatives such as xanthan gum, locust bean gum, or modified starches lack this specific molecular architecture, leading to differences in emulsion stability, droplet size evolution, and sensitivity to flocculation or creaming [1]. The following evidence demonstrates quantifiable performance gaps that preclude one-to-one replacement without reformulation.

Arabic Gum Differential Performance Evidence Against Closest Comparators


Arabic Gum vs. Xanthan Gum: Emulsion Stability in Pesticide Formulations

In a direct head-to-head study on 2% avermectin pesticide water emulsions, Arabic gum (AG) maintained high stability across a concentration range of 0–0.14% w/v, while xanthan gum (XG) induced apparent creaming when concentration increased from 0.011% to 0.15% w/v [1]. The stability failure of XG is attributed to depletion flocculation, a mechanism absent in the AG system [1].

Emulsion Stability Creaming Index Pesticide Formulation

Arabic Gum vs. Modified Starch (OS-OSA): Encapsulation Half-Life and Efficiency

In a comparative spray-drying microencapsulation study using 20% w/v wall material for soybean oil, Arabic gum (GA) and oxidized-octenyl succinylated starch (OS-OSA) both achieved 58% encapsulation efficiency, whereas unmodified oxidized starch (OS) yielded only 13% [1]. Critically, the half-life of GA microcapsules was 44 weeks, compared to 39 weeks for OS-OSA, demonstrating superior long-term retention of the encapsulated core [1].

Microencapsulation Spray Drying Shelf-Life Stability

Arabic Gum vs. Gidyea Gum (Acacia cambagei): Emulsion Stability and Molecular Weight

A comparative characterization of Gidyea gum (Acacia cambagei) against Arabic gum revealed that both stabilized orange oil-in-water emulsions for 15 days with comparable performance [1]. Size exclusion chromatography confirmed a molecular weight of 25 × 10³ g mol⁻¹ for Arabic gum versus 28 × 10³ g mol⁻¹ for Gidyea gum, a 12% higher molecular weight for the alternative [1]. The Arabic gum demonstrated the expected globular arabinogalactan glycoprotein structures of ∼10 nm diameter, consistent with its known interfacial functionality [1].

Alternative Hydrocolloids Acacia Gum Benchmarking Emulsification

Arabic Gum vs. Amuniacum Gum: Emulsion Stability and Surface Activity Trade-off

In a direct comparison of sunflower oil-in-water emulsions (10% v/v oil), Amuniacum gum (AMG) exhibited higher surface activity than Arabic gum (GAC), reducing surface tension to 52 mN/m versus 57 mN/m for GAC at 15% w/v concentration [1]. However, emulsion storage stability was lower for AMG: after two-week storage, emulsions containing 10% and 15% AMG showed higher phase separation than those containing GAC, indicating that GAC provides superior long-term emulsion integrity despite lower initial surface activity [1].

Emulsion Stability Surface Activity Exudate Gums

Arabic Gum (Acacia senegal) vs. Acacia seyal: Adsorbed Layer Thickness and Emulsification Superiority

Within the same E414 additive designation, Acacia senegal gum outperforms Acacia seyal gum in emulsification due to its thicker adsorbed layer at the oil-water interface. Dynamic light scattering measurements showed an adsorbed layer thickness of 61 nm for A. senegal gum after 14 days, compared to only ∼3 nm for A. seyal gum, which did not increase over time [1]. This multilayer adsorption through intermolecular electrostatic interactions is absent in A. seyal, resulting in A. senegal being more effective at stabilizing limonene oil-in-water emulsions [1].

Gum Arabic Source Comparison Interfacial Adsorption Emulsification Efficiency

Arabic Gum vs. Maltodextrin: Encapsulation Efficiency in Freeze-Dried Bioactives

In the freeze-drying microencapsulation of pomegranate peel extract, Arabic gum (GA) achieved 61% encapsulation efficiency, whereas maltodextrin (MD) reached 72% and waxy starch (WS) only 37% [1]. However, GA provided the highest solubility (96.63%) and superior FRAP antioxidant activity (89.97 mM TE g⁻¹ DM), compared to 64.03 mM TE g⁻¹ DM for MD [1]. This demonstrates that while MD may yield higher initial encapsulation efficiency, GA offers superior powder solubility and antioxidant protection.

Encapsulation Efficiency Freeze-Drying Phytochemical Retention

Arabic Gum Application Scenarios Supported by Quantitative Differentiation


Stable Pesticide and Agrochemical Emulsions

Formulators of aqueous pesticide emulsions requiring long-term creaming stability across variable concentration ranges should prioritize Arabic gum over xanthan gum. As demonstrated in Section 3, Arabic gum maintains emulsion stability from 0% to 0.14% concentration, whereas xanthan gum induces creaming via depletion flocculation at concentrations as low as 0.011% [1]. This ensures product consistency and efficacy in agricultural applications where dilution may vary.

Extended Shelf-Life Flavor and Bioactive Microencapsulation

For spray-dried microencapsulation of volatile flavors, essential oils, or sensitive bioactives, Arabic gum provides a 5-week half-life advantage over the closest modified starch alternative (OS-OSA starch) as established in Section 3 [1]. This differential directly translates to longer product shelf-life and reduced reformulation frequency, making Arabic gum the preferred wall material for high-value encapsulated ingredients.

Clear Beverage and Flavor Emulsions Requiring Low Viscosity and High Clarity

When developing clear, low-viscosity beverages or flavor emulsions (e.g., citrus-based soft drinks), Acacia senegal gum is the species of choice. Section 3 evidence shows that A. senegal forms a 61-nm adsorbed layer at the oil-water interface compared to only 3 nm for A. seyal, directly correlating with superior emulsification and stability [1]. Formulators should specify A. senegal grade to achieve the optical clarity and long-term emulsion stability required for premium beverage applications.

Nutraceutical and Functional Food Powders with High Solubility and Antioxidant Retention

In freeze-dried nutraceutical powders (e.g., polyphenol-rich extracts), Arabic gum delivers 96.63% solubility and 89.97 mM TE g⁻¹ DM FRAP antioxidant activity, outperforming maltodextrin in functional properties as shown in Section 3 [1]. While maltodextrin may yield slightly higher encapsulation efficiency, Arabic gum's superior solubility and oxidative protection make it the optimal carrier for premium functional food and dietary supplement applications.

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